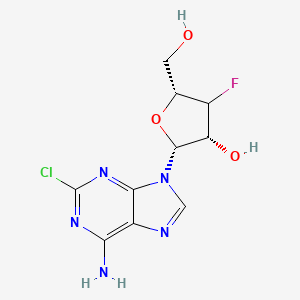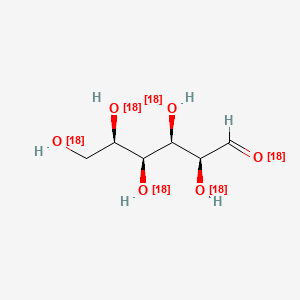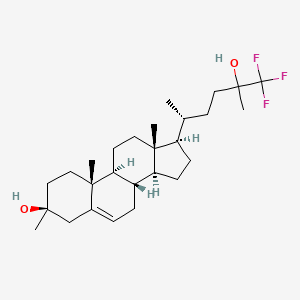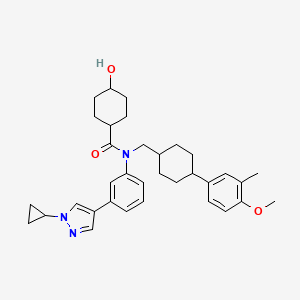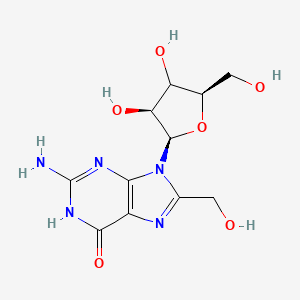
8-Hydroxymethyl guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxymethyl guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside component of RNA. This compound has garnered attention due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethyl guanosine typically involves the modification of guanosine. One common method includes the hydroxymethylation of guanosine under controlled conditions. This process can be carried out in aqueous solutions, avoiding the use of protecting groups and chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反应分析
Types of Reactions: 8-Hydroxymethyl guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxoguanosine, while substitution reactions can produce various substituted guanosine derivatives .
科学研究应用
8-Hydroxymethyl guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Studied for its role in modulating immune responses and antiviral activity.
Medicine: Potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 8-Hydroxymethyl guanosine involves its interaction with Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response. This pathway is crucial for its antiviral and immunostimulatory effects .
相似化合物的比较
Guanosine: The parent compound, known for its neuroprotective properties.
8-Oxoguanosine: An oxidized derivative used as a marker for oxidative stress.
2-Aminopurine: Another guanosine analog with distinct biological activities .
Uniqueness: 8-Hydroxymethyl guanosine stands out due to its specific activation of TLR7, which is not a common feature among all guanosine analogs. This unique property makes it particularly valuable in immunological research and potential therapeutic applications .
属性
分子式 |
C11H15N5O6 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1 |
InChI 键 |
PQGSVCVISXGQOL-RBMDGXLWSA-N |
手性 SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


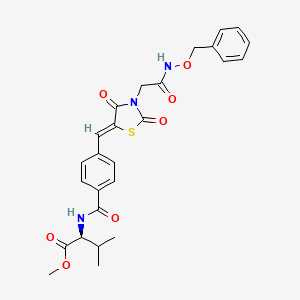
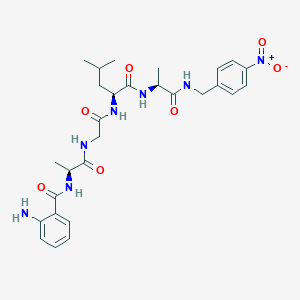
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
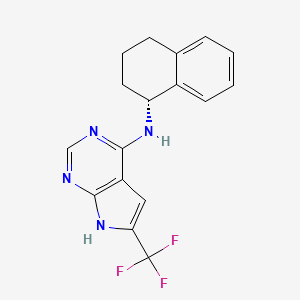
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
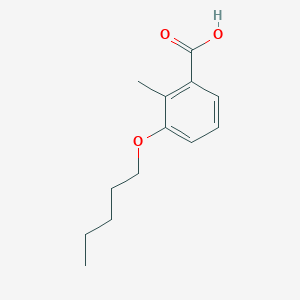
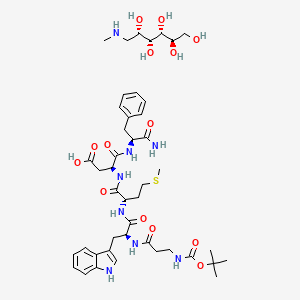

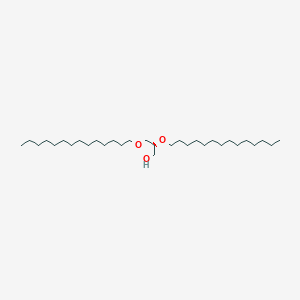
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
